molecular formula C6H4N2O5 B026339 2,6-Dinitrophenol CAS No. 573-56-8

2,6-Dinitrophenol

Cat. No.: B026339
CAS No.: 573-56-8
M. Wt: 184.11 g/mol
InChI Key: JCRIDWXIBSEOEG-UHFFFAOYSA-N
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Description

2,6-Dinitrophenol is an organic compound with the molecular formula C6H4N2O5. It is a yellow crystalline solid with a sweet, musty odor. This compound is one of the six isomers of dinitrophenol, which are nitro derivatives of phenol. It has been studied for various applications, including its use as a metabolic stimulant and in biochemical studies of oxidative processes .

Scientific Research Applications

2,6-Dinitrophenol has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It has been used to study oxidative phosphorylation and mitochondrial function.

    Medicine: Although not commonly used due to its toxicity, it has been investigated for its potential in weight loss treatments.

    Industry: It is used in the production of dyes, pesticides, and explosives

Mechanism of Action

Target of Action

The primary target of 2,6-Dinitrophenol (DNP) is the mitochondria , the powerhouse of the cell . Specifically, DNP acts on the mitochondrial membrane .

Mode of Action

DNP is an uncoupler of oxidative phosphorylation in mitochondria . It carries and releases protons as it freely diffuses through the mitochondrial membrane . This uncoupling effect disrupts the normal energy production pathway, causing cells to burn more energy and generate heat .

Biochemical Pathways

DNP affects the oxidative phosphorylation pathway . By carrying protons across the mitochondrial membrane, it disrupts the proton gradient that drives ATP synthesis. This forces the cell to use more energy substrates, such as fats and carbohydrates, to produce the same amount of ATP .

Pharmacokinetics

It is known that dnp exhibits significantnonlinear pharmacokinetics , which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The action of DNP leads to increased energy expenditure and heat production, a process known as thermogenesis . This can lead to weight loss, which is why DNP was used as a weight loss drug in the early 20th century . The uncontrolled increase in metabolic rate can also lead to harmful effects such as hyperthermia .

Action Environment

The action of DNP can be influenced by various environmental factors. For example, the presence of other substances in the environment can affect the compound’s stability and efficacy . Furthermore, DNP can detonate or explode when heated under confinement , indicating that temperature and pressure are important environmental factors that can influence its action.

Safety and Hazards

2,6-Dinitrophenol can detonate or explode when heated under confinement . It is fatal in contact with skin and causes serious eye irritation . It may damage fertility or the unborn child . It is very toxic to aquatic life .

Biochemical Analysis

Biochemical Properties

2,6-Dinitrophenol interacts with various enzymes, proteins, and other biomolecules. It is known to cause dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat . This interaction with the mitochondrial membrane disrupts the normal biochemical reactions within the cell.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by causing a rapid loss of ATP, leading to uncontrolled hyperthermia . This can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on ATP production can disrupt the energy balance within the cell, affecting its normal functioning.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to carry and release protons as it freely diffuses through the mitochondrial membrane . This process, known as mitochondrial uncoupling, leads to the rapid loss of ATP as heat. The compound’s small hydrophobic nature allows it to easily pass through the mitochondrial membrane, disrupting the normal flow of protons and thus the production of ATP.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. It is known that this compound can detonate or explode when heated under confinement .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of the compound can lead to serious side effects, including hepatotoxicity, hyperthermia, nephrotoxicity, agranulocytosis, cataract formation, and cardiotoxicity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its small, hydrophobic nature. It can freely diffuse through the mitochondrial membrane, affecting its localization or accumulation within the cell

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria due to its role in mitochondrial uncoupling Its activity and function within the cell can be affected by this localization

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dinitrophenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The nitration reaction is followed by purification steps, including recrystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,6-Dinitrophenol is unique due to its specific position of nitro groups, which influences its reactivity and applications. Compared to 2,4-Dinitrophenol, it has different metabolic and toxicological effects, making it suitable for distinct applications .

Properties

IUPAC Name

2,6-dinitrophenol
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InChI

InChI=1S/C6H4N2O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H
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InChI Key

JCRIDWXIBSEOEG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]
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Molecular Formula

C6H4N2O5
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DSSTOX Substance ID

DTXSID5022063
Record name 2,6-Dinitrophenol
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Molecular Weight

184.11 g/mol
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Physical Description

2,6-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Light yellow solid; [Merck Index] Yellow powder; [MSDSonline]
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Solubility

Slightly soluble in cold water or cold alcohol; freely soluble in chloroform, ether, boiling alcohol, fixed alkali hydroxide solution, Very soluble in ethanol, acetone, ether; soluble in benzene, chloroform, pyrene; slightly soluble in carbon tetrachloride, carbon disulfide, Solubility in water: 0.42 g/L /From table/, In water, 5164 mg/L at 50 °C
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Density

1.68 (est) (USCG, 1999) - Denser than water; will sink
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Vapor Density

6.35 (Air= 1)
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Vapor Pressure

0.000012 [mmHg]
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Mechanism of Action

... /Of/ the six isomeric dinitrophenols, those with nitro groups in the 2,4- and 3,4-positions stimulate oxygen consumption, whereas those with nitro groups in the 2,5-position do not. ..., All nitrophenols inhibit the microbial growth of natural aquatic systems because they uncouple the metabolic process of oxidative phosphorylation. /Nitrophenols/
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Color/Form

Pale yellow rhomboid needles or leaflets from dilute alcohol, Light yellow crystals

CAS No.

573-56-8
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Melting Point

147.2 °F (USCG, 1999), 63.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-DNP?

A1: The molecular formula of 2,6-DNP is C6H4N2O5, and its molecular weight is 184.11 g/mol. []

Q2: What are the key spectroscopic features of 2,6-DNP?

A2: The infrared (IR) spectrum of 2,6-DNP shows characteristic bands for the hydroxyl group (O–H stretching), nitro groups (N=O stretching), and aromatic ring vibrations. [, , ]

Q3: Is 2,6-DNP a strong acid?

A3: Yes, 2,6-DNP is a relatively strong acid due to the electron-withdrawing effects of the two nitro groups in the ortho positions, which stabilize the phenoxide anion formed upon deprotonation. [, , ]

Q4: How does 2,6-DNP affect cellular respiration?

A4: 2,6-DNP acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane and reducing ATP synthesis. This leads to increased oxygen consumption and heat production. [, ]

Q5: What is the relative toxicity of different dinitrophenol isomers?

A5: Among the dinitrophenol isomers, 2,4-DNP is the most potent respiratory stimulant, followed by 2,6-DNP. The position of the nitro groups significantly influences their activity. [, ]

Q6: Is 2,6-DNP toxic to microorganisms?

A6: 2,6-DNP exhibits inhibitory effects on various microorganisms, including bacteria and fungi. The level of inhibition varies depending on the microorganism and the concentration of 2,6-DNP. [, , , ]

Q7: How does the structure of 2,6-DNP influence its activity?

A7: The two nitro groups in the ortho positions of the phenol ring are crucial for 2,6-DNP's biological activity. They enhance its acidity and influence its interaction with biological targets. [, ]

Q8: How does esterification of 2,6-DNP affect its fungicidal activity?

A8: Esterification of 2,6-DNP can either increase or decrease its fungicidal activity depending on the ester group and the target fungus. For example, methyl carbonates of lower alkyl 2,6-DNPs show enhanced activity against Venturia inaequalis, but methyl carbonates of C7 to C11 alkyl 2,6-DNPs have reduced activity. [, ]

Q9: Can 2,6-DNP form complexes with metal ions?

A9: Yes, 2,6-DNP can act as a ligand and form complexes with various metal ions, including lithium, lanthanides, and transition metals. The structure and properties of these complexes vary depending on the metal ion and reaction conditions. [, , , ]

Q10: What are the environmental concerns associated with 2,6-DNP?

A10: 2,6-DNP is a toxic pollutant that can contaminate water and soil. Its presence in the environment poses risks to human and ecological health. [, , , ]

Q11: How is 2,6-DNP removed from wastewater?

A11: Various methods, including adsorption, biodegradation, and photocatalysis, have been explored for removing 2,6-DNP from wastewater. [, , , , ]

Q12: Can 2,6-DNP be detected in environmental samples?

A12: Yes, analytical techniques like HPLC, voltammetry, and fluorescence spectroscopy can be used to detect and quantify 2,6-DNP in environmental samples. [, , , , ]

Q13: What analytical methods are used to characterize 2,6-DNP?

A13: Common analytical techniques include X-ray diffraction for structural analysis [, , , ], gas-liquid chromatography for studying partition behavior [], and spectrophotometry for investigating acid-base equilibria and complex formation. [, , ]

Q14: Have computational methods been used to study 2,6-DNP?

A14: Yes, computational chemistry tools, including ab initio calculations and charge density analysis, have been employed to study the structure, electronic properties, and intermolecular interactions of 2,6-DNP. [, ]

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